molecular formula C20H29NO2S B2553408 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one CAS No. 1798677-30-1

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one

Cat. No.: B2553408
CAS No.: 1798677-30-1
M. Wt: 347.52
InChI Key: QXIRALMFXVKPQK-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(methylthio)-8-azabicyclo[321]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one is an organic compound with complex molecular architecture, reflecting advanced synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, an initial key step is the formation of the bicyclic core, typically through an intramolecular cyclization reaction. The synthesis might start from a suitable precursor that already has the necessary substituents in place. Reactions might involve:

  • Intramolecular cyclization: : Using a catalyst or a base to induce the cyclization.

  • Thioether formation: : Introduction of the methylthio group through a substitution reaction using a reagent like methyl thiolate.

Industrial Production Methods

Industrial synthesis would scale up these reactions, requiring optimized conditions to maximize yield and purity:

  • Reactors: capable of handling high temperatures and pressures.

  • Continuous flow systems: to increase efficiency and consistency.

  • Purification techniques: like crystallization and chromatography to ensure compound quality.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various reactions, including:

  • Oxidation: : The thioether group can be oxidized to sulfoxide or sulfone using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The carbonyl group can be reduced to an alcohol using hydride donors such as sodium borohydride.

  • Substitution: : The phenyl group might undergo electrophilic substitution under specific conditions.

Common Reagents and Conditions

  • Oxidizing agents: : m-Chloroperbenzoic acid, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Bases: : Sodium hydroxide, potassium carbonate for deprotonation steps.

Major Products

  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Alcohols from the reduction of the carbonyl group.

  • Substitution: : Varied phenyl derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, it serves as an intermediate in the preparation of more complex molecules, particularly those featuring bicyclic and thioether functionalities.

Biology and Medicine

Its structural components suggest potential as a ligand or inhibitor in biological assays. It may interact with enzymes or receptors, making it a candidate for pharmacological studies.

Industry

In materials science, the compound's unique structural features could be utilized in the design of novel polymers or as a precursor for specialized synthetic materials.

Mechanism of Action

Mechanism

This compound might act by binding to specific molecular targets, altering their function. For instance, if it targets a receptor, it could inhibit or stimulate the receptor's activity.

Molecular Targets and Pathways

  • Enzymes: : Potential interaction with oxidoreductases due to its redox-active groups.

  • Receptors: : Binding to GPCRs or ion channels given the bicyclic structure's mimicry of natural ligands.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylpropan-1-one: : Lacks the propoxy group, altering its chemical reactivity and biological activity.

  • 1-((1R,5S)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one: : Lacks the methylthio group, affecting its oxidation behavior.

Uniqueness

The compound’s combination of a bicyclic system, a thioether, and a propoxyphenyl group makes it unique, offering distinct chemical reactivity and biological properties not seen in simpler analogs.

Hopefully, that gives you a clear, detailed understanding of the compound!

Properties

IUPAC Name

1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2S/c1-3-12-23-18-9-4-15(5-10-18)6-11-20(22)21-16-7-8-17(21)14-19(13-16)24-2/h4-5,9-10,16-17,19H,3,6-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIRALMFXVKPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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